molecular formula C10H10ClNO3 B1329519 Ethyl [(4-chlorophenyl)amino](oxo)acetate CAS No. 5397-14-8

Ethyl [(4-chlorophenyl)amino](oxo)acetate

Cat. No.: B1329519
CAS No.: 5397-14-8
M. Wt: 227.64 g/mol
InChI Key: JFAOXNRPSKOLNC-UHFFFAOYSA-N
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Description

Ethyl (4-chlorophenyl)aminoacetate is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of acetic acid and contains a 4-chlorophenyl group attached to an amino group, which is further connected to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-chlorophenyl)aminoacetate typically involves the reaction of 4-chloroaniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an appropriate solvent, such as dichloromethane, to yield the desired product.

Industrial Production Methods

Industrial production of ethyl (4-chlorophenyl)aminoacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chlorophenyl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl (4-chlorophenyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl (4-chlorophenyl)aminoacetate can be compared with other similar compounds, such as:

  • Ethyl (4-bromophenyl)aminoacetate
  • Ethyl (4-fluorophenyl)aminoacetate
  • Ethyl (4-methylphenyl)aminoacetate

These compounds share similar structural features but differ in the substituents on the phenyl ring

Conclusion

Ethyl (4-chlorophenyl)aminoacetate is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for synthetic and medicinal chemistry. Further research into its properties and applications could lead to new discoveries and advancements in science and technology.

Properties

IUPAC Name

ethyl 2-(4-chloroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAOXNRPSKOLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202261
Record name Ethyl N-(4-chlorophenyl)-2-oxoglycinate
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Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5397-14-8
Record name Ethyl 2-[(4-chlorophenyl)amino]-2-oxoacetate
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Record name Ethyl N-(4-chlorophenyl)-2-oxoglycinate
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Record name 5397-14-8
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Record name Ethyl N-(4-chlorophenyl)-2-oxoglycinate
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Record name Ethyl N-(4-chlorophenyl)-2-oxoglycinate
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Synthesis routes and methods I

Procedure details

Triethylamine (1.52 ml) and ethyl chlorooxoacetate (1.11 ml) were successively added to a solution of 4-chloroaniline (1.16 g) in methylene chloride (26 ml), and the mixture was stirred at room temperature for 14 hours. After a saturated aqueous solution of sodium hydrogencarbonate was added to the reaction mixture to conduct liquid separation, the resultant organic layer was successively washed with a 10% aqueous solution of citric acid and saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. After the solvent was concentrated under reduced pressure, hexane was added to the residue to deposit crystals, and the crystals were collected by filtration and dried to obtain the title compound (1.89 g).
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-chloroaniline (1.16 g) in methylene chloride (26 mL) were sequentially added triethylamine (1.52 mL) and ethyl chlorooxoacetate (1.11 mL) under ice cooling, and the thus-obtained mixture was stirred at room temperature for 14 hours. Saturated aqueous sodium hydrogencarbonate was added to the reaction mixture to partition the mixture. The organic layer was sequentially washed with 10% aqueous citric acid and saturated brine, and was dried over sodium sulfate anhydrate. The solvent was concentrated under reduced pressure, and hexane was added to the residue. The precipitated crystals were collected by filtration, and were dried, to thereby give the title compound (1.89 g).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step Two
Quantity
1.11 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Five

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